molecular formula C21H28N2O3S B11113719 1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B11113719
M. Wt: 388.5 g/mol
InChI Key: JWYKKKRVYAJBJI-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzenesulfonyl)-4-(4-methoxyphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group attached to a benzenesulfonyl moiety and a methoxyphenyl group attached to a piperazine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzenesulfonyl)-4-(4-methoxyphenyl)piperazine typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-(4-methoxyphenyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 1-(4-tert-butylbenzenesulfonyl)-4-(4-methoxyphenyl)piperazine may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylbenzenesulfonyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(4-hydroxybenzenesulfonyl)-4-(4-methoxyphenyl)piperazine.

    Reduction: Formation of 1-(4-tert-butylbenzenesulfide)-4-(4-methoxyphenyl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

1-(4-Tert-butylbenzenesulfonyl)-4-(4-methoxyphenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-tert-butylbenzenesulfonyl)-4-phenylpiperazine
  • 1-(4-methoxybenzenesulfonyl)-4-(4-methoxyphenyl)piperazine
  • 1-(4-tert-butylbenzenesulfonyl)-4-(4-chlorophenyl)piperazine

Uniqueness

1-(4-Tert-butylbenzenesulfonyl)-4-(4-methoxyphenyl)piperazine is unique due to the presence of both a tert-butyl group and a methoxyphenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C21H28N2O3S/c1-21(2,3)17-5-11-20(12-6-17)27(24,25)23-15-13-22(14-16-23)18-7-9-19(26-4)10-8-18/h5-12H,13-16H2,1-4H3

InChI Key

JWYKKKRVYAJBJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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